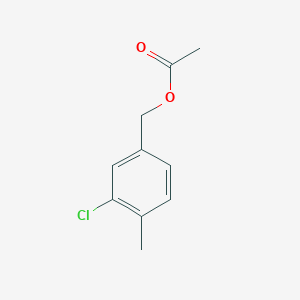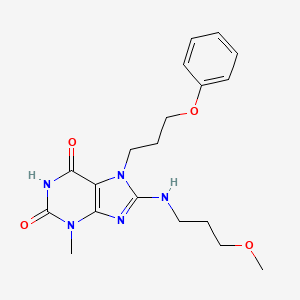![molecular formula C16H22BrN3O3 B2789034 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone CAS No. 2379950-46-4](/img/structure/B2789034.png)
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone, also known as BPO-27, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. BPO-27 was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign, and since then, several studies have been conducted to investigate its mechanism of action and potential uses in the field of cancer research.
Mecanismo De Acción
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone is believed to exert its anti-cancer effects through inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of several cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3β by [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone has been shown to have minimal toxicity in normal cells and tissues, indicating that it may have a favorable safety profile for use in cancer treatment. In addition to its anti-cancer effects, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone has also been shown to have anti-inflammatory effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. However, one limitation of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone is its relatively low potency compared to other GSK-3β inhibitors.
Direcciones Futuras
Future research on [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone could focus on optimizing its potency and efficacy as a cancer therapeutic. Additionally, further studies could investigate the potential use of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could explore the potential use of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone in other disease states, such as inflammatory disorders.
Métodos De Síntesis
The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone involves a multi-step process that begins with the reaction of 5-bromopyrimidine-2-carbaldehyde with 1,4-dioxane to form a protected intermediate. This intermediate is then reacted with piperidine and sodium borohydride to form the piperidine intermediate. The final step involves deprotection of the intermediate to yield the final product, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone.
Aplicaciones Científicas De Investigación
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c17-14-8-18-16(19-9-14)23-11-12-2-1-5-20(10-12)15(21)13-3-6-22-7-4-13/h8-9,12-13H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGGYHXUUITEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

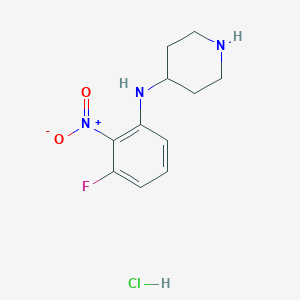
![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/no-structure.png)
![8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2788956.png)
![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788959.png)
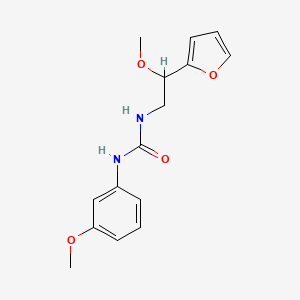
![2,4-Dichloro-5-(pentan-2-ylsulfamoyl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2788965.png)

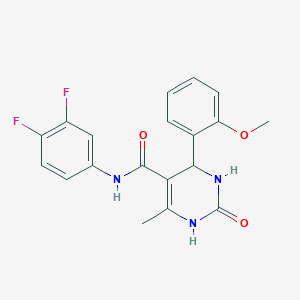
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)
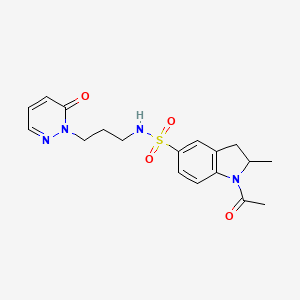
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788971.png)
